6-Bromoquinoline-3-carbohydrazide
Description
Significance of Quinoline (B57606) Nucleus in Drug Discovery
The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. nih.govnih.gov Its prevalence in a multitude of natural products and synthetic drugs underscores its versatility and "drug-like" properties. ibict.brrsc.org The rigid, planar structure of the quinoline ring provides a robust scaffold that can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties. usc.edu This adaptability has enabled the development of quinoline-based drugs with a broad spectrum of activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govrsc.org The ability of the quinoline scaffold to interact with various biological targets, such as enzymes and receptors, has solidified its status as a "privileged structure" in medicinal chemistry. usc.edu
| Examples of Quinoline-Based Drugs | Therapeutic Class |
| Chloroquine | Antimalarial |
| Ciprofloxacin | Antibacterial |
| Camptothecin | Anticancer |
| Bedaquiline | Antitubercular |
Role of Hydrazide Moiety in Pharmaceutical Compounds
The hydrazide functional group (-CONHNH2) is another critical component contributing to the pharmacological promise of this class of compounds. Hydrazides are recognized for their ability to act as versatile synthons in the creation of various heterocyclic compounds. mdpi.comrjptonline.org This moiety is an effective substrate in both chemical reactions and medicinal chemistry. mdpi.com The presence of the hydrazide group can enhance the biological activity of a molecule through its capacity to form hydrogen bonds and coordinate with metal ions, which are crucial interactions within biological systems. researchgate.net Furthermore, the hydrazide group can serve as a linker, connecting the quinoline scaffold to other pharmacophoric fragments, thereby enabling the design of hybrid molecules with potentially enhanced or novel therapeutic effects. A number of compounds containing the hydrazide moiety are in clinical use, highlighting their importance in drug design. researchgate.netrjptonline.org
Overview of 6-Bromoquinoline-3-carbohydrazide within the Quinoline-Hydrazide Class
This compound represents a specific and intriguing member of the broader quinoline-hydrazide class. Its structure features a bromine atom at the 6-position of the quinoline ring and a carbohydrazide (B1668358) group at the 3-position. The placement of the bromine atom can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its membrane permeability and target-binding affinity. The carbohydrazide group, as previously discussed, provides a key site for hydrogen bonding and further chemical modification.
The synthesis of related quinoline-3-carbohydrazide (B3054276) derivatives has been explored, often involving the reaction of a corresponding ethyl quinoline-3-carboxylate with hydrazine (B178648) hydrate (B1144303). nih.gov While specific research findings on the biological activities of this compound are still emerging, the foundational knowledge of its constituent parts—the quinoline nucleus and the hydrazide moiety—provides a strong rationale for its investigation as a potential therapeutic agent. For instance, studies on similar quinoline-3-carbohydrazide structures have shown antioxidant properties. researchgate.net The strategic placement of the bromo substituent on the quinoline core, combined with the reactive and interactive nature of the carbohydrazide group, makes this compound a compound of considerable interest for future drug discovery and development efforts. Further research into its synthesis, chemical reactivity, and biological evaluation is warranted to fully elucidate its therapeutic potential.
Structure
3D Structure
Properties
CAS No. |
1333249-84-5 |
|---|---|
Molecular Formula |
C10H8BrN3O |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
6-bromoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8BrN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
InChI Key |
FFIXMUAUMNBRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)C(=O)NN |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Bromoquinoline 3 Carbohydrazide Derivatives
Influence of the Bromine Atom at C-6 on Biological Activity
The presence and position of halogen atoms on the quinoline (B57606) scaffold are pivotal in defining the biological activity of its derivatives. The bromine atom at the C-6 position of the quinoline ring, in particular, has been identified as a key contributor to the cytotoxic and anticancer properties of this class of compounds.
Research has demonstrated that the 6-bromo substitution, often in synergy with other functional groups, enhances antiproliferative effects. For instance, studies on substituted quinolines have highlighted that a 6-bromo-5-nitroquinoline (B1267105) derivative possesses significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). orientjchem.org The potent activity of 6-bromo-5-nitroquinoline underscores the synergistic effect between the bromine atom at C-6 and a nitro group at C-5. This combination has been shown to induce apoptosis in cancer cells, suggesting a specific mechanism of action. orientjchem.orgresearchgate.net
Table 1: Antiproliferative Activity of Selected 6-Bromoquinoline (B19933) Derivatives
| Compound | Substituents | Tested Cell Lines | Observed Activity | Reference |
|---|---|---|---|---|
| 6-Bromo-5-nitroquinoline | C6: -Br, C5: -NO₂ | C6, HeLa, HT29 | Significant antiproliferative and apoptotic effects | orientjchem.orgresearchgate.net |
| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | C6: -Br, C9: -NH₂ | Acetylcholinesterase (AChE) | Potent AChE inhibition (pIC₅₀ = 7.18) | nih.gov |
Impact of Substituents on the Hydrazide Nitrogen (N') on Pharmacological Profiles
The carbohydrazide (B1668358) moiety at the C-3 position is a critical pharmacophore that offers a versatile point for structural modification, primarily at the terminal nitrogen atom (N'). By converting the carbohydrazide into hydrazones (Schiff bases) through condensation with various aldehydes and ketones, a diverse library of derivatives can be generated. The nature of the substituent attached to the N' nitrogen profoundly influences the resulting compound's pharmacological profile, including its anticancer and antimicrobial activities. orientjchem.orgnih.gov
Structure-activity relationship studies have shown that both the steric and electronic properties of the N'-substituent are crucial. For example, in a series of 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides, the substitution pattern on the arylidene group led to significant differences in antiproliferative activity against breast cancer cell lines. semanticscholar.org Specifically, derivatives with a 4-chlorophenyl or a 4-methoxyphenyl (B3050149) group at the N' position exhibited potent cytotoxicity against the MCF-7 cell line. semanticscholar.org This suggests that electron-withdrawing and electron-donating groups on the aromatic ring attached to the hydrazone function can modulate activity.
Table 2: Anticancer Activity of N'-Substituted Quinoline Hydrazide/Hydrazone Derivatives
| Core Scaffold | N'-Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-(R)-N-(quinolin-6-yl)hydrazine-1-carboxamide | 4-Chlorobenzylidene | MCF-7 | 8.50 | semanticscholar.org |
| 2-(R)-N-(quinolin-6-yl)hydrazine-1-carboxamide | 4-Methoxybenzylidene | MCF-7 | 12.51 | semanticscholar.org |
| Imidazo[2,1-b]thiazole-5-carbohydrazide | N'-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene) | MCF-7 | 8.38 | nih.gov |
| Imidazo[2,1-b]thiazole-5-carbohydrazide | N'-(5-Chloro-1-butyl-2-oxoindolin-3-ylidene) | MCF-7 | 11.67 | nih.gov |
Correlation between Substituent Pattern on the Quinoline Ring and Biological Efficacy
Research on highly brominated quinolines has revealed that the specific placement of bromine atoms is critical. For instance, while compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibition of cancer cell proliferation, a 3,6,8-tribromoquinoline (B3300700) derivative was found to be inactive. researchgate.net This highlights that simply increasing the number of halogen atoms does not guarantee enhanced activity; their regiochemistry is paramount. The combination of a bromine atom at C-6 and a nitro group at C-5 has been repeatedly shown to be highly effective, producing potent antiproliferative and apoptotic effects. orientjchem.orgresearchgate.net This specific pattern appears to optimize the electronic and steric properties of the molecule for interaction with its biological target.
Beyond halogens and nitro groups, other substituents also play a role. In one study on indole-quinoline derivatives, compounds with a methyl group at the C-5 position of the quinoline ring demonstrated more potent anticancer activity than the corresponding C-6 substituted derivatives. nih.gov This again emphasizes the sensitivity of biological activity to the precise location of substituents on the quinoline core. The electronic nature of these groups is also a determining factor. Studies have often found that electron-withdrawing groups can enhance the anticancer activity of quinoline derivatives. researchgate.net
Table 3: Influence of Quinoline Substitution Pattern on Anticancer Activity
| Compound | Quinoline Substituents | Activity against Cancer Cell Lines | Reference |
|---|---|---|---|
| 6,8-dibromo-5-nitroquinoline | C6-Br, C8-Br, C5-NO₂ | Active (IC₅₀ = 24.1-50.0 µM) | researchgate.net |
| 5,7-dibromo-8-methoxyquinoline | C5-Br, C7-Br, C8-OCH₃ | Active | researchgate.net |
| 3,6,8-tribromoquinoline | C3-Br, C6-Br, C8-Br | Inactive | researchgate.net |
| 6,8-dibromoquinoline | C6-Br, C8-Br | Inactive | researchgate.net |
Conformational Aspects and Their Role in Ligand-Target Interactions
Ligand-target binding can be understood through models such as "induced fit," where the binding of the ligand induces a conformational change in the target protein, and "conformational selection," where the ligand selectively binds to a pre-existing, favorable conformation of the protein. researchgate.net In either case, the inherent conformational preferences of the ligand are crucial. Substituents on the quinoline ring can exert significant steric and electronic effects that influence the molecule's preferred conformation. mdpi.com For example, a bulky substituent adjacent to the carbohydrazide side chain could create steric hindrance, restricting the rotation around the C3-carbonyl bond and locking the side chain into a specific orientation.
The types of interactions formed between the ligand and the target are also conformation-dependent. The carbohydrazide moiety is rich in hydrogen bond donors and acceptors, while the quinoline ring can participate in hydrophobic and π-stacking interactions. researchgate.net The bromine atom at C-6 can potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized in drug design. The ability to form these specific, directional interactions is entirely dependent on the correct spatial arrangement of the functional groups, which is determined by the molecule's conformation. Therefore, understanding the conformational landscape of these derivatives is essential for rational drug design and for explaining the observed structure-activity relationships. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a quinoline (B57606) derivative, and a biological target, typically a protein.
Prediction of Ligand-Protein Binding Modes and Interactions
Similarly, docking studies on diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors have shown how these molecules occupy the enzyme's binding pocket, with the binding energy and interactions correlating with their observed inhibitory activity. nih.gov
Elucidation of Potential Biological Targets
By docking a ligand against a panel of known biological targets, computational methods can help identify potential proteins or enzymes with which the compound might interact. For quinoline derivatives, this approach has been used to explore a wide range of biological activities. For example, derivatives have been docked against targets like cyclin-dependent kinase 2 (CDK2), a protein involved in cancer, to assess their potential as anticancer agents. Studies on quinolinone-based thiosemicarbazones have utilized molecular docking to evaluate their affinity for proteins like InhA and DprE1, which are targets for antitubercular drugs. nih.gov This suggests that 6-bromoquinoline-3-carbohydrazide could be screened in silico against a variety of targets to hypothesize its biological function.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of quinoline and quinazoline (B50416) derivatives. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. For a compound like this compound, a QSAR model could be developed using a dataset of similar compounds with known biological activity. The model would likely highlight the importance of the electronic properties of the bromo-substituent and the hydrogen-bonding capacity of the carbohydrazide (B1668358) moiety for the compound's activity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. youtube.com MD simulations have been used to study the stability of quinoline derivatives within the binding sites of their target proteins. For instance, simulations of quinoline-3-carboxamide (B1254982) derivatives bound to various kinases have confirmed the stability of the docked complexes and the persistence of key interactions throughout the simulation. mdpi.com
An MD simulation of this compound bound to a putative target would involve placing the docked complex in a simulated physiological environment and observing its behavior over nanoseconds. The results would provide insights into the flexibility of the ligand, the stability of its interactions with the protein, and the role of water molecules in the binding site. Such simulations have been performed on other bromo-quinoline derivatives, like 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, to assess their binding stability with targets like the epidermal growth factor receptor (EGFR). nih.gov
In Silico Assessment of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). These predictions help in identifying compounds with favorable drug-like properties early in the discovery process.
For quinoline derivatives, computational tools like QikProp have been used to predict properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and aqueous solubility. mdpi.com These parameters are evaluated against established criteria, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug. For this compound, an in silico ADME assessment would provide valuable information on its potential to be developed as a drug. The presence of the bromine atom and the carbohydrazide group would significantly influence its calculated properties.
Below is a hypothetical data table illustrating the kind of information that would be generated from an in silico ADME prediction for this compound.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
| Molecular Weight | ~268.09 g/mol | < 500 |
| LogP (Octanol/Water) | ~2.0-2.5 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Polar Surface Area (PSA) | ~70-80 Ų | < 140 Ų |
| Aqueous Solubility (logS) | Moderate | > -6 |
Biological Evaluation and Mechanistic Studies of 6 Bromoquinoline 3 Carbohydrazide Analogs
Antimicrobial Activity
The antimicrobial potential of quinoline (B57606) derivatives is well-documented, and the carbohydrazide (B1668358) functional group is known to contribute to the biological activity of various compounds. The combination of these two pharmacophores in 6-bromoquinoline-3-carbohydrazide analogs has been a subject of interest for the development of new antimicrobial agents.
Broad-Spectrum Antibacterial Efficacy
Research into the antibacterial properties of quinoline-3-carbohydrazone derivatives has shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. In a study evaluating a series of quinoline-3-carbaldehyde hydrazone derivatives, some compounds demonstrated promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 16 µg/ml. nih.gov Another study on (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone derivatives reported excellent antibacterial activity for compounds with specific substitutions. rsc.org While these studies did not specifically report on this compound, they highlight the potential of the quinoline carbohydrazide scaffold in antibacterial drug discovery.
A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their antibacterial activity. One of the compounds exhibited a MIC value of 39 µg/mL against S. aureus, E. coli, and P. aeruginosa. nih.gov
Interactive Table: Antibacterial Activity of Representative Quinoline-3-carbohydrazide (B3054276) Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline-3-carbaldehyde hydrazone analog | MRSA | 16 | nih.gov |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide analog | S. aureus | 39 | nih.gov |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide analog | E. coli | 39 | nih.gov |
Antifungal Potential against Pathogenic Fungi
The exploration of quinoline derivatives has also extended to their potential as antifungal agents. A study on novel quinoline derivatives containing an acylhydrazine moiety revealed excellent in vitro fungicidal activity against a panel of pathogenic fungi. nih.gov For instance, compound 2e from this study showed superior activity against Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum with EC50 values of 0.39, 0.46, 0.19, and 0.18 μg/mL, respectively. nih.gov These findings suggest that the quinoline carbohydrazide framework is a promising lead for the development of new antifungal agents.
Interactive Table: Antifungal Activity of a Representative Quinoline Acylhydrazine Analog
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 2e | Sclerotinia sclerotiorum | 0.39 | nih.gov |
| Compound 2e | Rhizoctonia solani | 0.46 | nih.gov |
| Compound 2e | Botrytis cinerea | 0.19 | nih.gov |
Anti-tubercular Activity against Mycobacterium tuberculosis Strains
Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective drugs. Quinoline-based compounds have shown considerable promise in this area. A study focused on novel quinoline-based carboxylic hydrazides identified several compounds with significant anti-tubercular activity, with MIC values below 20 μg/mL against Mycobacterium tuberculosis. nih.gov Specifically, compounds 6j and 6m in that study exhibited MIC values of 7.70 and 7.13 μg/mL, respectively. nih.gov Another study on quinoline-3-carbohydrazone derivatives also reported significant minimum inhibition concentrations against M. tuberculosis H37Rv. nih.govutmb.edu Furthermore, the synthesis of isatin-tethered quinolines, derived from a quinoline-3-carbohydrazone lead, resulted in compounds with potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com
Interactive Table: Anti-tubercular Activity of Representative Quinoline-based Hydrazides
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 6j | H37Ra | 7.70 | nih.gov |
| Compound 6m | H37Ra | 7.13 | nih.gov |
| Isatin-tethered quinoline Q8b | Drug-susceptible | 0.06 | mdpi.com |
| Isatin-tethered quinoline Q8b | MDR | 0.24 | mdpi.com |
Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition)
The mechanism of action for the antimicrobial effects of many quinoline derivatives involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. rsc.org Several studies have investigated this mechanism for quinoline-hydrazone derivatives. For example, a series of (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone derivatives were identified as inhibitors of S. aureus DNA gyrase A, with some compounds showing IC50 values as low as 0.14 mg/mL. rsc.org In silico studies of quinoline-clubbed hydrazone derivatives have also suggested their potential as inhibitors of mutant S. aureus DNA gyrase A. benthamscience.comnih.gov Furthermore, newly synthesized hydrazono-quinoline derivatives have been shown to act as dual inhibitors of DNA gyrase and DNA topoisomerase IV. nih.gov
Antiviral Activity, including Anti-HIV-1 Potential
The structural versatility of the quinoline nucleus has also made it an attractive scaffold for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus type 1 (HIV-1). Research has shown that various quinoline derivatives possess anti-HIV activity. nih.gov
A study on 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives revealed that all tested compounds were effective against HIV at concentrations lower than 150 µM, with no significant cytotoxicity. nih.gov Compound 8b, which features a 4-fluorobenzoyl group, was identified as the most potent in this series, with an EC50 of 75 µM. nih.gov Another study on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, however, did not show significant anti-HIV-1 activity at concentrations below 100 µM. nih.gov These findings suggest that the anti-HIV activity of quinoline-3-carbohydrazide analogs is highly dependent on the specific substitution patterns on the quinoline and carbohydrazide moieties.
Interactive Table: Anti-HIV-1 Activity of Representative Quinoline-3-carbohydrazide Analogs
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 8b (8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivative) | HIV-1 | 75 | >500 | nih.gov |
Anticancer and Antiproliferative Studies
The anticancer potential of quinoline derivatives is a significant area of research. Various analogs have been shown to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines.
In a study of quinoline-3-carbaldehyde hydrazone derivatives, some compounds showed weaker cytotoxic activity on the A549 and MCF-7 cell lines. nih.gov For instance, compounds 3q12, 3q17, and 3q22 at a concentration of 100 µM reduced the viability of A549 cells to 59.28%, 76.24%, and 72.92%, respectively. nih.gov While direct data on this compound is not available, these results for structurally related compounds indicate that the quinoline hydrazone scaffold can serve as a basis for the development of new anticancer agents.
Efficacy against Various Cancer Cell Lines
Analogs of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The introduction of various substituents on the quinoline scaffold has been a key strategy in developing potent anticancer agents. nih.gov
For instance, a series of novel quinoline hydrazide derivatives were synthesized and evaluated for their anti-cancer activity against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines. mdpi.com Notably, analogs 19 and 22 were found to significantly reduce the viability of neuroblastoma cells with micromolar potency while showing considerable selectivity over normal cells. mdpi.com
Similarly, new quinazoline (B50416) Schiff bases, which share a related structural framework, have shown remarkable antiproliferative effects against the MCF-7 human breast cancer cell line. nih.gov For example, compounds 1 and 2 in a study exhibited IC₅₀ values of 6.246 µM and 5.910 µM, respectively, after 72 hours of treatment. nih.gov Another study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines identified a compound that displayed high cytotoxic activity against MDA-MB-231 cells, even greater than the reference drug lapatinib. nih.gov
The table below summarizes the cytotoxic activity of selected this compound analogs and related quinoline/quinazoline derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound Analogs and Related Compounds
Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction, Enzyme Inhibition like EGFR-TK)
The anticancer effects of this compound analogs are exerted through various mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of key enzymes involved in cancer progression.
Cell Cycle Arrest: Several studies have shown that these compounds can halt the cell cycle at different phases, thereby preventing cancer cell proliferation. For example, quinoline hydrazide 22 was found to induce G1 cell cycle arrest in neuroblastoma cells. mdpi.com Other related heterocyclic compounds have been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines. researchgate.netnih.govmdpi.com For instance, certain chromone (B188151) derivatives bearing a thiosemicarbazone moiety arrested the cell cycle at the G2 phase in MCF-7 and HepG2 cells. researchgate.net Similarly, treatment of HL60 cells with specific hydrazone derivatives resulted in G2/M phase arrest. nih.gov
Apoptosis Induction: Inducing programmed cell death, or apoptosis, is a primary goal of many anticancer therapies. Analogs of this compound have been shown to effectively trigger apoptosis in cancer cells. For example, quinazoline Schiff bases 1 and 2 induced apoptosis in MCF-7 cells, as evidenced by morphological changes, perturbation of the mitochondrial membrane potential, and activation of caspases-3/7, -8, and -9. nih.gov Other related compounds have also been reported to induce late apoptosis in various tumor cell lines. researchgate.net
Enzyme Inhibition (EGFR-TK): The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy, and its tyrosine kinase (TK) domain is a key signaling hub. mdpi.com The quinazoline scaffold, present in many of these analogs, is a well-established framework for designing EGFR inhibitors. nih.govnih.gov Several 6-substituted quinazoline derivatives have been developed as potent EGFR inhibitors. nih.gov For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized, with compound 7i showing excellent inhibitory activity against EGFR. frontiersin.org The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov
Antimalarial and Antiprotozoal Activities
The quinoline core is a well-known pharmacophore in the development of antimalarial drugs. nih.gov Hybrid compounds containing the quinoline scaffold have been investigated for their potential to overcome drug resistance in malaria treatment. nih.gov For example, quinoline-trioxolane hybrids have shown activity in the low nanomolar range against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov While specific studies on the antimalarial activity of this compound itself are limited, the broader class of quinoline derivatives continues to be a major focus in the search for new and effective antimalarial agents. nih.gov
Enzyme Inhibition Profiling
Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov 6-Bromoindirubin-3'-oxime (BIO), a compound structurally related to the bromo-indole core, is a potent and selective inhibitor of GSK-3β, with an IC₅₀ of 5 nM. medchemexpress.comcaymanchem.com Inhibition of GSK-3β by BIO has been shown to activate cytoprotective cellular modules and suppress cellular senescence. nih.gov In the context of cancer, BIO has demonstrated diverse biological effects on colorectal cancer cells. nih.gov Another analog, BIO-Acetoxime, also potently inhibits GSK-3α/β with an IC₅₀ of 10 nM. caymanchem.com
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important strategy for managing type 2 diabetes. nih.gov Several halogenated quinoline and quinazoline derivatives have been evaluated for their α-glucosidase inhibitory activity. nih.gov A study on 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides revealed potent α-glucosidase inhibition. For instance, a compound with a 6-bromo and a 2-(4-chlorophenyl) group (compound 3c ) exhibited the highest activity against α-glucosidase with an IC₅₀ value of 0.92 µM. nih.gov This highlights the potential of the 6-bromoquinoline (B19933) scaffold in developing new antidiabetic agents.
The table below presents the α-glucosidase inhibitory activity of selected bromo-substituted quinazoline derivatives.
Table 2: α-Glucosidase Inhibitory Activity of Bromo-Substituted Quinazoline Analogs
Metal complexes of Schiff bases derived from quinoline-3-carbohydrazide have been synthesized and characterized. mdpi.com These complexes have shown potential biological activity, including catalytic properties. While specific studies on the catecholase activity of metal complexes of this compound are not extensively detailed, the broader class of Schiff base metal complexes is known to exhibit catalytic activity in various oxidation reactions. The chelation of metal ions to the Schiff base ligands can create active sites for catalytic transformations. mdpi.com
Coordination Chemistry and Biological Relevance of Metal Complexes
The study of metal complexes synthesized from Schiff bases derived from 6-bromoquinoline derivatives provides significant insight into their coordination behavior and biological potential. A notable example is the series of complexes formed with (E)-N'-[(6-bromo-2-hydroxyquinolin-3-yl)methylene)]-3-chlorobenzo[b]thiophene-2-carbohydrazide. This ligand, a close analog of this compound, has been shown to coordinate with a variety of transition metals, including Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). tsijournals.com
Coordination and Spectroscopic Properties:
The Schiff base ligand in these complexes acts as a tridentate ONO donor, coordinating with the metal ion through the hydroxyl oxygen of the quinoline moiety, the azomethine nitrogen, and the amide oxygen. tsijournals.com This mode of coordination is supported by infrared (IR) spectral data, which show a shift in the characteristic bands of the C=N (azomethine), C=O (amide), and O-H (hydroxyl) groups upon complexation. tsijournals.commdpi.com The non-electrolytic nature of these complexes is confirmed by their low molar conductance values in DMF solution. tsijournals.com
Magnetic susceptibility measurements and electronic spectral data suggest an octahedral geometry for the Cu(II), Co(II), and Ni(II) complexes. For instance, the observed magnetic moment for the Co(II) complex is 4.96 B.M., falling within the typical range for octahedral cobalt(II) complexes. tsijournals.com Similarly, the Ni(II) complex exhibits a magnetic moment of 3.54 B.M., consistent with an octahedral stereochemistry. tsijournals.com The Zn(II), Cd(II), and Hg(II) complexes are, as expected, diamagnetic. tsijournals.com The ¹H NMR spectrum of the parent ligand shows characteristic signals for the azomethine proton, amide NH proton, and the hydroxyl proton, which are suitably shifted upon complexation, further confirming the coordination. tsijournals.com
Table 1: Analytical and Molar Conductance Data for Metal Complexes of a this compound Analog
| Compound | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
|---|---|---|---|---|
| Ligand (HL) | Yellow | 85 | 280 | - |
| [CuL(H₂O)₃] | Green | 78 | >300 | 10.5 |
| [CoL(H₂O)₃] | Brown | 82 | >300 | 12.3 |
| [NiL(H₂O)₃] | Light Green | 80 | >300 | 11.8 |
| [ZnL(H₂O)₃] | White | 75 | >300 | 9.7 |
| [CdL(H₂O)₃] | White | 72 | >300 | 10.1 |
| [HgL(H₂O)₃] | White | 70 | >300 | 9.9 |
Data adapted from a study on a Schiff base derivative of this compound. tsijournals.com
Biological Relevance:
The biological evaluation of these metal complexes has primarily focused on their antimicrobial activity. It is a well-established principle that the biological activity of certain organic ligands can be enhanced upon chelation with metal ions. tsijournals.commdpi.com This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex. This, in turn, facilitates the diffusion of the complex through the lipid layers of microbial cell membranes, allowing for greater interference with the normal cellular processes. nih.gov
The Schiff base ligand derived from 6-bromo-2-hydroxyquinoline-3-carbaldehyde and its metal complexes have been screened for their in vitro antibacterial and antifungal activity against a range of pathogens. tsijournals.com The results consistently demonstrate that the metal complexes exhibit significantly higher antimicrobial activity compared to the free ligand. tsijournals.com This suggests that the metal moiety is crucial for the enhanced biological potency. The interest in halogen-substituted quinoline compounds stems from their known biological activities, as seen in drugs like chloroquine. mdpi.com Furthermore, other studies on quinoline derivatives, such as 6-bromo-5-nitroquinoline (B1267105), have highlighted their potential as anticancer agents, indicating the broader therapeutic relevance of the bromo-substituted quinoline scaffold. nih.gov
The antimicrobial screening data for the metal complexes of the this compound analog reveals a broad spectrum of activity against both bacteria and fungi. The variation in activity among the different metal complexes can be attributed to the nature of the metal ion, its concentration, and the specific microbial strain being tested. tsijournals.comnih.gov
Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of a this compound Analog and its Metal Complexes
| Compound | E. coli | S. aureus | P. aeruginosa | A. niger | C. albicans |
|---|---|---|---|---|---|
| Ligand (HL) | 10 | 12 | 11 | 9 | 10 |
| [CuL(H₂O)₃] | 18 | 20 | 19 | 16 | 17 |
| [CoL(H₂O)₃] | 16 | 18 | 17 | 14 | 15 |
| [NiL(H₂O)₃] | 15 | 17 | 16 | 13 | 14 |
| [ZnL(H₂O)₃] | 14 | 16 | 15 | 12 | 13 |
| [CdL(H₂O)₃] | 13 | 15 | 14 | 11 | 12 |
| [HgL(H₂O)₃] | 12 | 14 | 13 | 10 | 11 |
| Standard (Ciprofloxacin/Fluconazole) | 25 | 28 | 26 | 22 | 24 |
Data represents the diameter of the zone of inhibition and is adapted from a study on a Schiff base derivative of this compound. tsijournals.com
Future Perspectives and Research Directions
Design and Synthesis of Advanced 6-Bromoquinoline-3-carbohydrazide Derivatives
The future design and synthesis of advanced derivatives of this compound are likely to focus on molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, and efficacy, or a multi-targeted profile. rsc.org
One promising avenue is the synthesis of hydrazone derivatives. The terminal nitrogen of the carbohydrazide (B1668358) moiety can be condensed with a variety of aldehydes and ketones to form Schiff bases (hydrazones). This approach allows for the introduction of a wide range of substituents, which can be tailored to interact with specific biological targets. For instance, the synthesis of quinoline-3-carbohydrazone derivatives has been explored for developing potential antimycobacterial agents. researchgate.net
Another area of exploration could be the creation of hybrid molecules incorporating other biologically active scaffolds. For example, quinoline-chalcone hybrids have shown promise as anticancer agents by targeting tubulin polymerization. rsc.orgmdpi.com A similar strategy could be employed to link a chalcone-like moiety to the this compound backbone.
The following table outlines potential synthetic strategies for advanced derivatives:
| Derivative Type | Synthetic Approach | Potential Therapeutic Area |
| Hydrazones | Condensation of this compound with various aromatic or heterocyclic aldehydes/ketones. | Antimicrobial, Anticancer |
| Chalcone (B49325) Hybrids | Reaction of the carbohydrazide with a chalcone precursor or a multi-step synthesis to build a chalcone-like structure. | Anticancer |
| N-substituted Amides | Acylation of the carbohydrazide with different carboxylic acids or their derivatives. | Anti-inflammatory, Anticancer |
Integration of Artificial Intelligence and Machine Learning in Compound Design
For the this compound scaffold, AI and ML could be employed in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to understand the relationship between the structural features of this compound derivatives and their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent analogues.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific properties such as high binding affinity to a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.com
Predicting Reaction Outcomes: Machine learning models can predict the most likely sites of reaction on the quinoline (B57606) ring, facilitating the regioselective synthesis of new derivatives. researchgate.netdoaj.org
Exploration of Multi-Targeting Strategies for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. mdpi.com Designing drugs that can modulate several targets simultaneously—a multi-target approach—is a promising strategy to improve therapeutic efficacy and overcome drug resistance. rsc.org The this compound scaffold is well-suited for the development of multi-target ligands due to its distinct and modifiable structural domains.
For instance, in the context of cancer, derivatives could be designed to simultaneously inhibit topoisomerase I and other key proteins involved in cancer progression, such as bromodomain-containing protein 4 (BRD4). mdpi.com The 6-bromoquinoline (B19933) moiety could be optimized for interaction with one target, while the carbohydrazide-derived portion could be tailored to bind to another. This approach has been explored for other quinoline-based compounds with promising results. mdpi.comnih.gov
Potential multi-target strategies for this compound derivatives are summarized below:
| Disease Area | Potential Targets | Rationale |
| Cancer | Topoisomerase I and BRD4 | Synergistic inhibition of DNA replication and epigenetic regulation. mdpi.com |
| Alzheimer's Disease | Cholinesterases and Beta-secretase 1 (BACE1) | Dual inhibition to address both symptomatic and disease-modifying aspects. |
| Bacterial Infections | DNA gyrase and Topoisomerase IV | Broad-spectrum antibacterial activity by targeting bacterial DNA replication. |
Synergistic Effects in Combination with Existing Therapeutic Agents
Investigating the synergistic effects of this compound and its derivatives in combination with existing drugs is a crucial area for future research. Combination therapy can lead to enhanced efficacy, reduced dosages of individual drugs, and a lower likelihood of developing drug resistance.
In oncology, for example, a novel quinoline derivative, 91b1, has demonstrated a stronger anticancer effect than the standard drug cisplatin (B142131) in certain cancer cell lines. nih.gov Future studies could explore whether this compound or its analogues can act synergistically with established chemotherapeutic agents. The combination of quinoline-chalcone hybrids with paclitaxel (B517696) has been shown to have a synergistic effect on multi-drug resistant cancer cells. rsc.org
Similarly, in the realm of infectious diseases, the combination of different antiviral or antibacterial agents can be more effective than monotherapy. The aminoquinoline drug, amodiaquine, has shown synergistic effects with remdesivir (B604916) at high concentrations against SARS-CoV-2. nih.gov This suggests that bromoquinoline derivatives could also be evaluated in combination therapies.
Development of Novel Delivery Systems for Enhanced Bioavailability
Many quinoline derivatives exhibit poor water solubility, which can limit their oral bioavailability and therapeutic effectiveness. mdpi.com The development of novel drug delivery systems is therefore a critical future direction to enhance the pharmaceutical properties of this compound and its derivatives.
Liposomes are a promising delivery vehicle for hydrophobic drugs like many quinoline compounds. capes.gov.brnih.gov Encapsulating this compound within liposomes could improve its solubility, protect it from degradation, and potentially enhance its delivery to target tissues. mdpi.comhumanjournals.com
Other novel delivery systems that could be explored include:
Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate hydrophobic drugs, improving their bioavailability. journalgrid.com
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the oral absorption of poorly soluble compounds. walshmedicalmedia.com
Hydrogels: For topical or localized delivery, incorporating the compound into a hydrogel could provide sustained release. mdpi.com
The successful development of such delivery systems would be a key step in translating the therapeutic potential of this compound derivatives from the laboratory to clinical applications. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromoquinoline-3-carbohydrazide?
- Methodology : The compound can be synthesized via hydrazide formation from its ester precursor. For example, ethyl ester derivatives of bromoquinoline carboxylic acids (e.g., ethyl 4-amino-8-bromoquinoline-3-carboxylate) can react with hydrazine hydrate under reflux in ethanol . Intermediate purification may involve recrystallization or column chromatography. Prior studies on analogous quinoline derivatives highlight the use of anhydrous conditions and stoichiometric control to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR (DMSO-d6 or CDCl3) to confirm hydrazide bond formation and bromine substitution patterns.
- FT-IR : Peaks at ~3200–3350 cm (N-H stretch) and ~1650–1680 cm (C=O of hydrazide) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particles.
- Store at 0–6°C in airtight containers, as brominated heterocycles are often light-sensitive .
- Dispose of waste via licensed chemical disposal services, as brominated compounds may bioaccumulate .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodology :
- Use DFT calculations (e.g., Gaussian or ORCA) to predict transition states and energy barriers for hydrazide formation.
- Solvent effects can be modeled via COSMO-RS to identify optimal polar aprotic solvents (e.g., DMF or DMSO) for improving yield .
- Validate simulations with experimental data (e.g., HPLC purity, NMR integration) to refine computational parameters .
Q. What strategies resolve low yields in the hydrazide formation step?
- Methodology :
- Stoichiometric Adjustments : Increase hydrazine hydrate molar ratio (e.g., 2:1 vs. ester) to drive the reaction.
- Catalysis : Introduce catalytic acetic acid to protonate the carbonyl, enhancing nucleophilic attack by hydrazine.
- Side Reaction Mitigation : Monitor for ester hydrolysis byproducts via TLC; use anhydrous solvents to suppress hydrolysis .
Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound derivatives?
- Methodology :
- Synthesize analogs with fluorine or chlorine at the 6-position and compare bioactivity (e.g., antimicrobial assays).
- Use SAR analysis to correlate electronic effects (Hammett constants) with activity trends.
- For mechanistic studies, employ fluorescence quenching or SPR to assess binding affinity to target enzymes .
Q. What analytical approaches address contradictions in thermal stability data for this compound?
- Methodology :
- Perform DSC/TGA under inert atmosphere (N2) to differentiate decomposition vs. oxidative degradation.
- Cross-validate with variable-temperature NMR to detect structural changes (e.g., cyclization or bromine loss) .
- Compare results with literature data on structurally similar bromoquinolines (e.g., 8-bromoquinoline derivatives) .
Methodological Best Practices
- Experimental Design : Use factorial design (e.g., DoE) to screen variables (temperature, solvent, catalyst) for synthesis optimization .
- Data Validation : Cross-check purity via orthogonal methods (e.g., HPLC with UV/vis and MS detection) to confirm compound integrity .
- Troubleshooting : Maintain detailed reaction logs (time, temperature, byproducts) to identify reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
